2-Amino-4-hydroxyquinoline hydrate; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

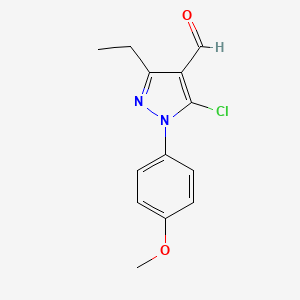

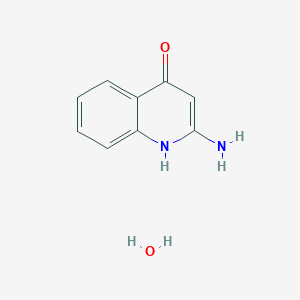

2-Amino-4-hydroxyquinoline hydrate is a chemical compound with the CAS Number: 42712-64-1 . It has a molecular weight of 178.19 and its IUPAC name is 2-amino-4-quinolinol hydrate . The compound is also known as 2-amino-1,4-dihydroquinolin-4-one . It is used in laboratory chemicals .

Molecular Structure Analysis

The InChI code for 2-Amino-4-hydroxyquinoline hydrate is1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 . The molecular formula is C9H8N2O.H2O . Physical And Chemical Properties Analysis

2-Amino-4-hydroxyquinoline hydrate is a white to pale brown powder . and a water content of less than 12% . The compound’s assay (Non-aqueous acid-base Titration) is between 96.0 to 104.0% (dry wt. basis) .Mécanisme D'action

Target of Action

2-Amino-4-hydroxyquinoline hydrate is a derivative of quinolines, which are known to have a broad spectrum of biological activities . Quinolines and their derivatives have been isolated from plants, animals, and microorganisms, and have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Quinolines and quinolones, in general, have been found to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines act as inhibitors of 2OG-dependent enzymes in epigenetic processes .

Biochemical Pathways

Quinolines are known to regulate the production of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of a compound .

Result of Action

Quinolines and quinolones have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-4-hydroxyquinoline hydrate; 97%droxyquinoline hydrate has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. It is also relatively stable, and it is not prone to decomposition or oxidation. Additionally, it is soluble in many organic solvents, allowing for a wide range of reactions to be performed. However, it is also limited in its applications, as it is not able to reduce some compounds, such as nitroso compounds.

Orientations Futures

In the future, 2-Amino-4-hydroxyquinoline hydrate; 97%droxyquinoline hydrate could be used in the development of new catalysts for organic reactions. It could also be used to study the structure and properties of proteins and other biological molecules. Additionally, it could be used to develop new dyes and pigments for use in a variety of applications. Furthermore, it could be used to synthesize new compounds for use in pharmaceuticals and other industries. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Méthodes De Synthèse

2-Amino-4-hydroxyquinoline hydrate; 97%droxyquinoline hydrate can be synthesized from this compounddroxyquinoline through a simple process that involves reacting the compound with water. This reaction is known as hydrolysis. The reaction takes place in an aqueous solution, and the product is then purified by recrystallization. The purity of the product can be determined by measuring the amount of water present in the solution.

Applications De Recherche Scientifique

2-Amino-4-hydroxyquinoline hydrate; 97%droxyquinoline hydrate has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, and it is also used as a catalyst in organic reactions. It is also used as a stabilizing agent in the production of pigments and dyes. Additionally, it is used to study the structure and properties of proteins and other biological molecules.

Safety and Hazards

2-Amino-4-hydroxyquinoline hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its derivatives . These papers provide valuable insights into the synthesis strategies, biological activities, and potential applications of quinoline derivatives, including 2-Amino-4-hydroxyquinoline hydrate.

Analyse Biochimique

Biochemical Properties

2-Amino-4-hydroxyquinoline hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, anticancer, and antifungal properties. The compound interacts with enzymes such as topoisomerases, which are involved in DNA replication and transcription. By inhibiting these enzymes, 2-Amino-4-hydroxyquinoline hydrate can interfere with the proliferation of cancer cells and the replication of microbial pathogens .

Cellular Effects

2-Amino-4-hydroxyquinoline hydrate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, 2-Amino-4-hydroxyquinoline hydrate can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-hydroxyquinoline hydrate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 2-Amino-4-hydroxyquinoline hydrate can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-hydroxyquinoline hydrate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 2-Amino-4-hydroxyquinoline hydrate is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of 2-Amino-4-hydroxyquinoline hydrate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections. At high doses, 2-Amino-4-hydroxyquinoline hydrate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

2-Amino-4-hydroxyquinoline hydrate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound. The metabolites of 2-Amino-4-hydroxyquinoline hydrate can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-Amino-4-hydroxyquinoline hydrate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2-Amino-4-hydroxyquinoline hydrate can bind to intracellular proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of 2-Amino-4-hydroxyquinoline hydrate is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications. For example, 2-Amino-4-hydroxyquinoline hydrate can be localized to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Additionally, the compound can be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function .

Propriétés

IUPAC Name |

2-amino-1H-quinolin-4-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEJIAXWHNIFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.